molecular formula C20H15N5O2 B4406226 N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-pyrazinecarboxamide

N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-pyrazinecarboxamide

Cat. No. B4406226
M. Wt: 357.4 g/mol
InChI Key: MTLPWOAPSZLYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-pyrazinecarboxamide, commonly known as AQ-13, is a synthetic compound that has been studied for its potential as an antimalarial drug. The compound was first synthesized in 2003 by researchers at the University of Nebraska Medical Center. Since then, AQ-13 has been the subject of numerous scientific studies that have explored its mechanism of action, biochemical and physiological effects, and potential as a treatment for malaria.

Mechanism of Action

The exact mechanism of action of AQ-13 is not fully understood, but it is believed to target the parasite's heme detoxification pathway. AQ-13 has been shown to inhibit the activity of heme oxygenase, an enzyme that is essential for the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion. By inhibiting heme oxygenase, AQ-13 disrupts the parasite's ability to detoxify heme, leading to the accumulation of toxic heme within the parasite and ultimately causing its death.
Biochemical and Physiological Effects:
AQ-13 has been shown to have minimal toxicity in both in vitro and in vivo studies. In vitro studies have shown that AQ-13 has a low cytotoxicity profile, indicating that it is not harmful to human cells. In vivo studies in mice have also shown that AQ-13 is well-tolerated and does not cause any significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of AQ-13 as a potential antimalarial drug is its high level of efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Additionally, AQ-13 has been shown to have minimal toxicity in both in vitro and in vivo studies, indicating that it may be a safe and effective treatment for malaria.
However, there are also some limitations to the use of AQ-13 in lab experiments. For example, the synthesis of AQ-13 can be a complex and time-consuming process, which may limit its widespread use in research. Additionally, further studies are needed to fully understand the mechanism of action of AQ-13 and to determine its potential as a treatment for malaria in human populations.

Future Directions

There are several potential future directions for research on AQ-13. One area of focus could be the optimization of the synthesis process to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of AQ-13 and to determine its potential as a treatment for malaria in human populations. Other potential future directions could include the development of new formulations of AQ-13 for improved delivery and the exploration of AQ-13's potential as a treatment for other parasitic diseases.

Scientific Research Applications

AQ-13 has been the subject of numerous scientific studies that have explored its potential as an antimalarial drug. In vitro studies have shown that AQ-13 is effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite that causes malaria. In vivo studies in mice have also shown promising results, with AQ-13 demonstrating a high level of efficacy against malaria.

properties

IUPAC Name

N-(2-methoxy-5-quinoxalin-2-ylphenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O2/c1-27-19-7-6-13(17-12-23-14-4-2-3-5-15(14)24-17)10-16(19)25-20(26)18-11-21-8-9-22-18/h2-12H,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLPWOAPSZLYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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